

Hdac-IN-47: A Technical Guide to a Novel Histone Deacetylase Inhibitor

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Compound of Interest

Compound Name: Hdac-IN-47

Cat. No.: B12391391

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-47 is a potent, orally active inhibitor of histone deacetylases (HDACs) with demonstrated anti-tumor activity. This technical guide provides a comprehensive overview of **Hdac-IN-47**, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention. **Hdac-IN-47**, also identified as compound 21 in the primary literature, is a novel oxazole-based HDAC inhibitor that has shown significant promise as an anti-cancer agent. It exhibits potent inhibitory activity against several HDAC isoforms and induces cell cycle arrest, apoptosis, and autophagy inhibition in cancer cells.

Mechanism of Action

Hdac-IN-47 exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily centered on the inhibition of HDAC enzymes. This inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in the modulation of various cellular processes.

HDAC Inhibition

Hdac-IN-47 demonstrates potent inhibitory activity against several Class I and Class IIb HDAC isoforms. The primary mechanism of HDAC inhibitors involves the chelation of the zinc ion within the enzyme's active site, thereby blocking its deacetylase activity.

Cell Cycle Arrest

Treatment with **Hdac-IN-47** leads to the accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest is a common effect of HDAC inhibitors and is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21.

Induction of Apoptosis

Hdac-IN-47 induces programmed cell death (apoptosis) in cancer cells. This is achieved through the modulation of the Bax/Bcl-2 signaling pathway and the activation of caspase-3. HDAC inhibitors can promote apoptosis by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Inhibition of Autophagy

Unlike many other HDAC inhibitors that induce autophagy, **Hdac-IN-47** has been shown to inhibit this cellular process. The interplay between HDAC inhibition and autophagy is complex and can be context-dependent, with some studies showing that inhibiting autophagy can enhance the anti-cancer effects of HDAC inhibitors.

Quantitative Data

The following tables summarize the quantitative data for **Hdac-IN-47**'s inhibitory activity and its effects on cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity (IC50, nM)

HDAC Isoform	Hdac-IN-47 (Compound 21)	SAHA (Vorinostat)
HDAC1	19.75	28.32
HDAC2	5.63	11.25
HDAC3	40.27	15.36
HDAC6	57.8	10.21
HDAC8	302.73	256.31

Table 2: In Vitro Anti-proliferative Activity (IC50, μ M)

Cell Line	Hdac-IN-47 (Compound 21)	SAHA (Vorinostat)
A549 (Lung Cancer)	0.15 \pm 0.01	1.92 \pm 0.13
H460 (Lung Cancer)	0.23 \pm 0.02	2.31 \pm 0.15
HT29 (Colon Cancer)	0.18 \pm 0.01	2.53 \pm 0.17
HCT116 (Colon Cancer)	0.21 \pm 0.02	2.17 \pm 0.14
MCF-7 (Breast Cancer)	0.32 \pm 0.03	3.15 \pm 0.21

Experimental Protocols

The following are detailed methodologies for key experiments involving **Hdac-IN-47**.

In Vitro HDAC Inhibition Assay

- **Enzyme and Substrate Preparation:** Recombinant human HDAC enzymes and a fluorogenic substrate are prepared in an assay buffer.
- **Inhibitor Preparation:** **Hdac-IN-47** is serially diluted in DMSO to achieve a range of concentrations.
- **Reaction Initiation:** The HDAC enzyme is pre-incubated with the inhibitor for a specified time at room temperature. The reaction is initiated by the addition of the fluorogenic substrate.

- Incubation: The reaction mixture is incubated at 37°C for a specified period.
- Signal Detection: A developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a microplate reader.
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